N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine
Description
Chemical Structure: The compound features a substituted phenyl ring with a chlorine atom at the 2-position and a methoxy group at the 3-position, linked to an ethylidene hydroxylamine moiety (Fig. 1). Its IUPAC name is N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine (CAS: 1307255-37-3) . Synthesis: Likely synthesized via condensation of 1-(2-chloro-3-methoxyphenyl)ethan-1-one (CAS: 1307255-36-2) with hydroxylamine, as suggested by its precursor listed in .
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H10ClNO2/c1-6(11-12)7-4-3-5-8(13-2)9(7)10/h3-5,12H,1-2H3 |
InChI Key |
PPXXDFSKKVNXLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=C(C(=CC=C1)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloro and methoxy groups can also influence the compound’s binding affinity and specificity for its targets. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Structural and Electronic Differences
Substituent Effects: The 2-chloro-3-methoxy substitution in the target compound creates a mixed electronic environment, balancing electron withdrawal (Cl) and donation (OCH3). Heterocyclic Cores: Indole () and imidazopyridine () derivatives exhibit enhanced aromatic stability and altered electronic profiles compared to the phenyl-based target compound. For example, the imidazopyridine derivative (MW 223.66) has a fused ring system that may improve binding to biological targets .
Steric and Solubility Considerations :
- The phenanthrene-based analog () has a bulky aromatic system, reducing solubility but enhancing interactions with planar receptors.
- Pyrrolidinyl-substituted pyridine () introduces a basic nitrogen, improving water solubility compared to the methoxy group in the target compound.
Research Implications
- Pharmaceutical Potential: Indole and imidazopyridine derivatives () are common in drug discovery due to their bioavailability and target affinity. The target compound’s mixed electronic profile could optimize interactions with enzymes or receptors requiring balanced charge distribution.
- Material Science : Phenanthrene-based analogs () might serve as building blocks for luminescent materials, while the target compound’s phenyl core could be suited for polymer precursors, similar to 3-chloro-N-phenyl-phthalimide in polyimide synthesis () .
Biological Activity
N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a hydroxylamine functional group attached to a substituted phenyl ring. The presence of the 2-chloro and 3-methoxy groups enhances its potential reactivity and biological interactions.
The mechanism of action for this compound involves its ability to form reactive intermediates. These intermediates can interact with various biomolecules, including proteins and nucleic acids, leading to modifications that can alter their structure and function. Such interactions may result in antimicrobial and anticancer activities, making this compound a candidate for therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit specific cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, cell-based assays demonstrated that compounds structurally similar to this compound exhibited nanomolar-level potency against cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of similar hydroxylamine derivatives, revealing effective inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance activity, suggesting further exploration of this compound's derivatives .
- Cytotoxicity Assessments : In cytotoxicity tests involving HeLa cells, this compound showed good cell viability at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .
Data Tables
| Activity Type | Target Organisms/Cells | MIC (µM) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5.64 | Effective against Gram-positive |
| Antimicrobial | Escherichia coli | 13.40 | Effective against Gram-negative |
| Anticancer | HeLa cells | Nanomolar | High potency observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
